molecular formula C10H14N2O B14894735 4-(Aminomethyl)-1-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-3-ol

4-(Aminomethyl)-1-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-3-ol

Cat. No.: B14894735
M. Wt: 178.23 g/mol
InChI Key: MKSGWRDQGIZIFA-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-1-methyl-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridin-3-one is a heterocyclic compound that features a pyridine ring fused with a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-1-methyl-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridin-3-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, a Wittig reaction followed by a Staudinger reaction and an aza-Wittig reaction can be employed to form the pyridine ring . The reaction conditions typically involve the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium or copper.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-1-methyl-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridin-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, using reagents such as alkyl halides.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, sodium borohydride.

    Substituting agents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

4-(Aminomethyl)-1-methyl-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridin-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-1-methyl-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridin-3-one involves its interaction with specific molecular targets. For instance, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

The uniqueness of 4-(Aminomethyl)-1-methyl-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridin-3-one lies in its fused ring structure, which imparts distinct chemical and biological properties. This structural feature can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

4-(aminomethyl)-1-methyl-2,5,6,7-tetrahydrocyclopenta[c]pyridin-3-one

InChI

InChI=1S/C10H14N2O/c1-6-7-3-2-4-8(7)9(5-11)10(13)12-6/h2-5,11H2,1H3,(H,12,13)

InChI Key

MKSGWRDQGIZIFA-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCCC2=C(C(=O)N1)CN

Origin of Product

United States

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